![molecular formula C8H5BrO B13467228 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 407610-91-7](/img/structure/B13467228.png)
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H7BrO. It is also known as 4-Bromobenzocyclobutene. This compound is of interest due to its unique bicyclic structure, which includes a bromine atom and a ketone functional group. The compound’s structure and reactivity make it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene. One common method includes dissolving benzocyclobutene in acetic acid and treating it with a mixture of bromine and iodine at room temperature . This reaction selectively brominates the benzocyclobutene to form 4-Bromobenzocyclobutene.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction Reactions: The ketone group can be reduced to form alcohols or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized compounds.
Aplicaciones Científicas De Investigación
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various chemical transformations, including cycloaddition reactions and polymerization processes . The compound’s unique structure allows it to participate in specific binding interactions with enzymes and other biological molecules, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-triene: This compound lacks the bromine and ketone groups, making it less reactive in certain chemical transformations.
1-Bromobenzocyclobutene: Similar in structure but differs in the position of the bromine atom, affecting its reactivity and applications.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound contains a nitrogen atom, which imparts different chemical properties and potential biological activities.
The uniqueness of 4-Bromobicyclo[42
Propiedades
Número CAS |
407610-91-7 |
|---|---|
Fórmula molecular |
C8H5BrO |
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
4-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2 |
Clave InChI |
SIBAIBBXJAOUAE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C1=O)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



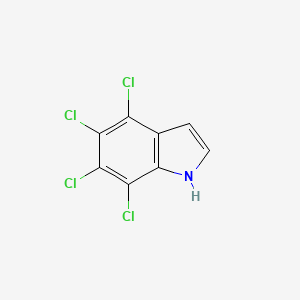
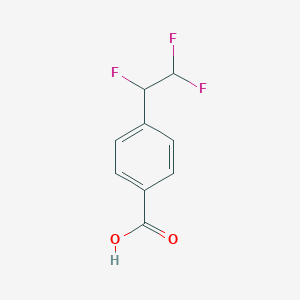

![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
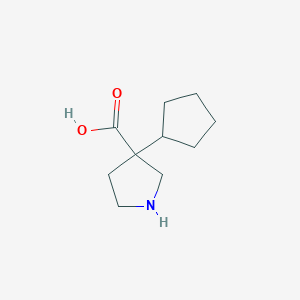
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
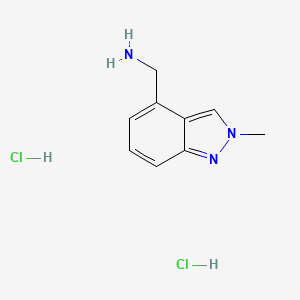
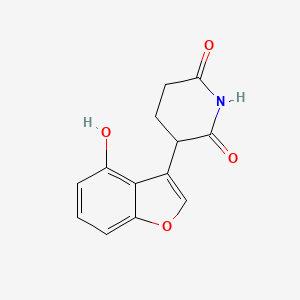
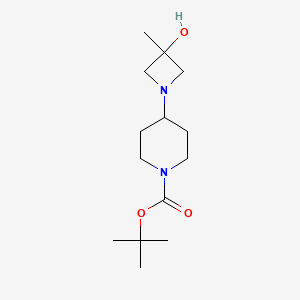
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
